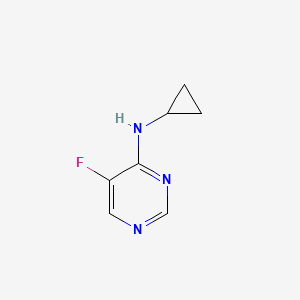

N-cyclopropyl-5-fluoropyrimidin-4-amine

CAS No.:

Cat. No.: VC18710016

Molecular Formula: C7H8FN3

Molecular Weight: 153.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8FN3 |

|---|---|

| Molecular Weight | 153.16 g/mol |

| IUPAC Name | N-cyclopropyl-5-fluoropyrimidin-4-amine |

| Standard InChI | InChI=1S/C7H8FN3/c8-6-3-9-4-10-7(6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) |

| Standard InChI Key | KWQDATWRVGQWJI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NC2=NC=NC=C2F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

N-Cyclopropyl-5-fluoropyrimidin-4-amine has the molecular formula C₇H₇FN₄, derived from its pyrimidine core (C₄H₃N₂) modified with a cyclopropylamine group (-C₃H₅N) and a fluorine atom. The molecular weight is 166.15 g/mol, calculated using atomic masses from the IUPAC periodic table .

Structural Representation

The compound’s structure consists of a pyrimidine ring with:

-

Fluorine at position 5

-

Cyclopropylamine at position 4

The SMILES notation for this isomer is C1CC1Nc2nc(F)nc(N)c2, reflecting the connectivity of the cyclopropyl group to the pyrimidine’s 4-amino position . The InChIKey, a hashed version of the International Chemical Identifier, is LXYNXCWMABOJOE-UHFFFAOYSA-N, derived from computational tools used for similar pyrimidines .

Tautomerism and Electronic Effects

Pyrimidines exhibit tautomerism, but the 4-amine substitution in this compound stabilizes the preferred tautomeric form. The fluorine atom’s strong electron-withdrawing effect influences the ring’s electron density, potentially enhancing reactivity at the 2- and 6-positions . Cyclopropylamine introduces steric hindrance and conformational rigidity, which can affect binding interactions in biological systems .

Synthesis and Manufacturing

General Synthetic Strategies

While no direct synthesis of N-cyclopropyl-5-fluoropyrimidin-4-amine is documented, analogous methods for related pyrimidines suggest viable routes:

Palladium-Catalyzed Cross-Coupling

A patent describing the synthesis of 4-chloro-6-cyclopropylpyrimidin-5-amine provides a template:

-

Reactants: Halogenated pyrimidine precursors and cyclopropylamine

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Conditions: Nitrogen atmosphere, mixed dioxane/water solvent (3:2 v/v), 60°C for 20 hours .

For the 5-fluoro analog, fluorination could occur via electrophilic substitution or using fluorinated building blocks.

Cyclopropanation of Aminopyrimidines

An alternative approach involves introducing the cyclopropyl group after pyrimidine ring formation. For example:

-

Synthesize 5-fluoropyrimidin-4-amine via condensation of fluorouracil derivatives.

-

Perform nucleophilic substitution with cyclopropylamine under basic conditions .

Optimization and Yield

The patent method achieved an 83.5% yield for a chlorinated analog, suggesting that similar conditions could yield the fluorinated variant with minor adjustments. Key parameters include:

-

Temperature: 50–70°C

-

Reaction Time: 18–20 hours

-

Solvent System: Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates .

Physicochemical Properties

Solubility and Stability

Pyrimidine derivatives with fluorine and amine groups typically exhibit:

-

Water Solubility: Low (<1 mg/mL) due to hydrophobic cyclopropyl and aromatic groups.

-

Organic Solubility: Moderate in DMSO (10–25 mg/mL) and ethanol (5–15 mg/mL) .

-

Stability: Sensitive to light and humidity; recommended storage at –20°C under inert gas .

Spectroscopic Data

While experimental spectra for this compound are unavailable, analogs provide predictable features:

-

¹H NMR: Cyclopropyl protons appear as multiplet signals at δ 0.5–1.2 ppm; pyrimidine protons resonate at δ 7.5–8.5 ppm .

-

¹⁹F NMR: A singlet near δ –110 ppm, characteristic of aromatic fluorine .

Applications in Research

Pharmaceutical Development

Fluorinated pyrimidines are explored for:

-

Kinase Inhibition: The cyclopropyl group’s rigidity may enhance binding to ATP pockets.

-

Antiviral Agents: Fluorine improves metabolic stability against hepatic enzymes .

Agrochemistry

Pyrimidine derivatives are investigated as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume